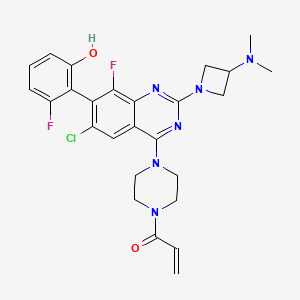
Methylprednisolone 21-propionate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylprednisolone 21-propionate-d5 is a synthetic glucocorticoid, specifically a stable isotope-labeled compound. It is a derivative of methylprednisolone, which is widely used for its anti-inflammatory and immunosuppressive properties. The compound is often utilized in research settings to study the pharmacokinetics and metabolic pathways of glucocorticoids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylprednisolone 21-propionate-d5 typically involves the esterification of methylprednisolone with propionic acid-d5. The reaction is carried out under controlled conditions to ensure the incorporation of the deuterium-labeled propionate group. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the production process.
Chemical Reactions Analysis
Types of Reactions: Methylprednisolone 21-propionate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The propionate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various metabolites and derivatives of methylprednisolone, which are studied for their pharmacological properties.
Scientific Research Applications
Methylprednisolone 21-propionate-d5 is extensively used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of glucocorticoids.
Biology: The compound is used to study the metabolic pathways and biological effects of glucocorticoids.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of glucocorticoid drugs.
Industry: It is used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.
Mechanism of Action
Methylprednisolone 21-propionate-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of specific genes. This regulation leads to a wide range of physiological effects, including modulation of inflammation, immune response, and metabolism. The compound’s mechanism of action involves both genomic and non-genomic pathways, influencing various cellular processes.
Comparison with Similar Compounds
Methylprednisolone: The parent compound, widely used for its anti-inflammatory properties.
Prednisolone: Another glucocorticoid with similar pharmacological effects.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of effects.
Uniqueness: Methylprednisolone 21-propionate-d5 is unique due to its stable isotope labeling, which makes it particularly valuable in research settings. The deuterium labeling allows for precise tracking and quantification in metabolic studies, providing insights into the pharmacokinetics and dynamics of glucocorticoids.
Properties
Molecular Formula |
C25H34O6 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H34O6/c1-5-21(29)31-13-20(28)25(30)9-7-17-16-10-14(2)18-11-15(26)6-8-23(18,3)22(16)19(27)12-24(17,25)4/h6,8,11,14,16-17,19,22,27,30H,5,7,9-10,12-13H2,1-4H3/t14-,16-,17-,19-,22+,23-,24-,25-/m0/s1/i1D3,5D2 |
InChI Key |
KNKJEUNXMFFFDU-UCYWFHHHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)O |
Canonical SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



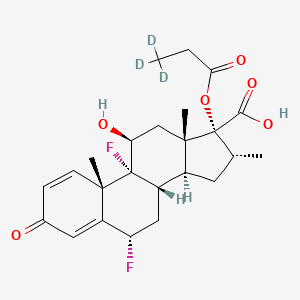
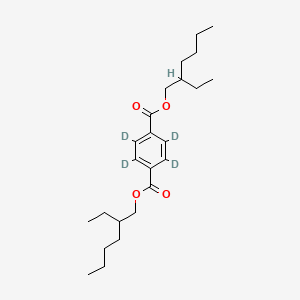
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)

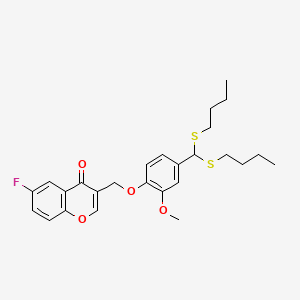
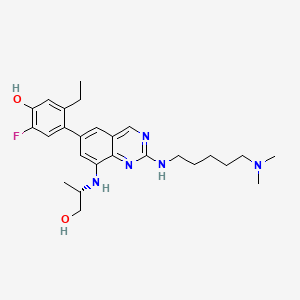
![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)


![10-[3-(4-Hydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12426966.png)


